N-Propionyl-(2R)-bornane-10,2-sultam
Overview
Description
Synthetic opioids, such as fentanyl and its analogs, have been used for many years for the treatment of severe to moderate pain . They interact with the opioid receptors within the human body to produce a wide range of physiological effects .
Synthesis Analysis
Synthetic opioids are designed to mimic the effects of psychoactive groups, which are often abused drugs . The popularity of synthetic opioids relates to changes in criminal markets, pricing, potency, availability compared to classic opioids, ease of transport and use, rapid effect and lack of detection by conventional testing technologies .
Molecular Structure Analysis
The molecular structure of synthetic opioids is crucial to their function. For example, fentanyl is a synthetic μ-opioid agonist with a wide margin of safety . Its structure has been modified to create a family of powerful synthetic opioid analgesics used for managing pain .
Chemical Reactions Analysis
The chemical reactions involved in the metabolism of synthetic opioids are complex and varied . For example, fentanyl is metabolized to norfentanyl in human duodenal microsomes .
Physical and Chemical Properties Analysis
The physical and chemical properties of synthetic opioids vary widely. For example, N-propionyl Norfentanyl is a crystalline solid with a molecular formula of C17H24N2O2 and a formula weight of 288.4 .
Scientific Research Applications
Diastereoselective Reactions
N-Propionyl-(2R)-bornane-10,2-sultam and its derivatives have been extensively studied in diastereoselective reactions. For example, Raszplewicz et al. (2003) demonstrated its use in the highly diastereoselective addition of Grignard reagents, leading to specific diastereoisomers with high selectivity (Raszplewicz et al., 2003). Similarly, Kudyba et al. (2004) found that it reacts stereoselectively with simple nitro compounds, providing high asymmetric induction (Kudyba et al., 2004).
Synthesis of Chiral Sulfoxides and Sulfinimines
Bornane-10,2-sultam, a close relative of this compound, has been used in the synthesis of chiral sulfoxides and sulfinimines. Oppolzer et al. (1997) showed that it can be stereoselectively converted to diastereomerically pure forms, which react with various nucleophiles to yield products with excellent yields and enantioselectivities (Oppolzer et al., 1997).
Cycloaddition Reactions
This compound derivatives have been employed in various cycloaddition reactions. For instance, Bauer et al. (1997) described its use in the Lewis acid-catalyzed diastereoselective imino-Diels-Alder reaction with cyclopentadiene (Bauer et al., 1997). Additionally, Kiegiel et al. (1998) explored its role in asymmetric hetero-Diels-Alder reactions under high-pressure conditions, leading to specific diastereoisomers (Kiegiel et al., 1998).
Application in Organic Synthesis
The compound has found applications in organic synthesis, particularly in the synthesis of natural products and their analogs. Jurczak and Bauer (2000) highlighted its role in providing products of high optical purity in various stereocontrolled syntheses (Jurczak & Bauer, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h9-10H,4-8H2,1-3H3/t9-,10-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMOGQYNLSWGPL-GIPNMCIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)CS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451412 | |
Record name | (3aS,6R,7aR)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125664-95-1 | |
Record name | (3aS,6R,7aR)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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